molecular formula C22H16ClFN2O3 B12475276 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}quinazolin-4(3H)-one

2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}quinazolin-4(3H)-one

Cat. No.: B12475276
M. Wt: 410.8 g/mol
InChI Key: LMTGPHHHCBAZNH-UHFFFAOYSA-N
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Description

2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a substituted benzyl ether moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The chloro and fluoro substituents on the benzyl ether can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}quinazolin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16ClFN2O3

Molecular Weight

410.8 g/mol

IUPAC Name

2-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C22H16ClFN2O3/c1-28-20-11-13(21-25-18-8-3-2-5-14(18)22(27)26-21)9-10-19(20)29-12-15-16(23)6-4-7-17(15)24/h2-11H,12H2,1H3,(H,25,26,27)

InChI Key

LMTGPHHHCBAZNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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